![molecular formula C17H26N2O4S B2423514 4-Methyl-N-(6-morpholin-4-yl-6-oxo-hexyl)-benzenesulfonamide CAS No. 626205-36-5](/img/structure/B2423514.png)
4-Methyl-N-(6-morpholin-4-yl-6-oxo-hexyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(6-morpholin-4-yl-6-oxo-hexyl)-benzenesulfonamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACi). It is a small molecule that selectively inhibits class I HDACs and has shown promising results in preclinical studies as an anticancer agent.
Applications De Recherche Scientifique
Treatment of Idiopathic Pulmonary Fibrosis and Cough : Derivatives of the compound, specifically broad-spectrum phosphatidylinositol 3-kinase inhibitors, have been explored for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).
Anti-Breast Cancer Agent : Novel derivatives have shown potential as anti-breast cancer agents. One such derivative demonstrated better anticancer activity against MCF7 cells compared to standard drugs, suggesting its promise in breast cancer treatment (Kumar et al., 2021).
Antimicrobial Activity : Certain derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, indicating potential applications in treating microbial infections (Sarvaiya et al., 2019).
Inhibitors for Cancer-Related Enzymes : Some derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms, particularly those involved in diseases like glaucoma, epilepsy, obesity, and cancer. These inhibitors have shown potency against membrane-bound tumor-associated isoforms, hinting at their potential in cancer therapy (Lolak et al., 2019).
Photodynamic Therapy for Cancer : Derivatives of this compound have been developed for photodynamic therapy applications in cancer treatment, particularly as Type II photosensitizers (Pişkin et al., 2020).
Selective 5-HT6 Receptor Antagonist : Some derivatives have been found to be potent and selective 5-HT6 receptor antagonists with cognitive-enhancing properties, which could be beneficial in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antioxidant and Enzyme Inhibitory Profile : Derivatives containing 1,3,5-triazine structural motifs have shown antioxidant properties and inhibitory potency against enzymes related to diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Propriétés
IUPAC Name |
4-methyl-N-(6-morpholin-4-yl-6-oxohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-15-6-8-16(9-7-15)24(21,22)18-10-4-2-3-5-17(20)19-11-13-23-14-12-19/h6-9,18H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPPFABNGRULEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.